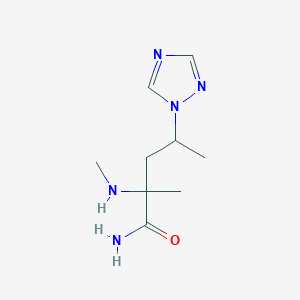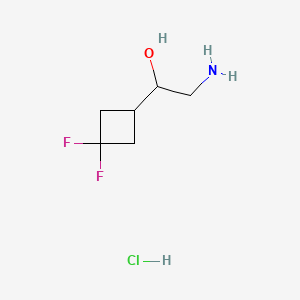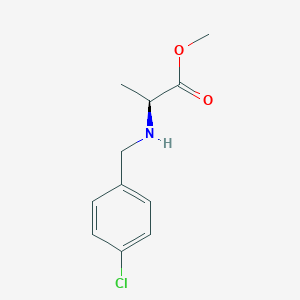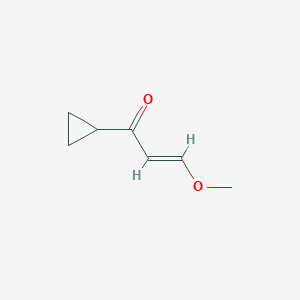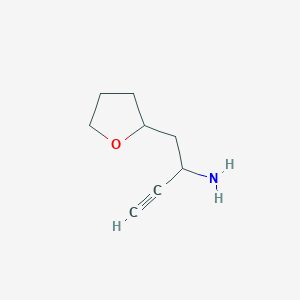
1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine is an organic compound with the molecular formula C8H13NO It features a tetrahydrofuran ring attached to a butynyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine typically involves the reaction of tetrahydrofuran with but-3-yn-2-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of advanced synthesis techniques and purification methods to achieve the required quality and quantity .
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and the amine group can participate in various biochemical reactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
But-3-yn-1-amine: Shares the butynyl amine structure but lacks the tetrahydrofuran ring.
1-(Oxolan-2-yl)but-3-yn-2-amine hydrochloride: A similar compound with a hydrochloride salt form.
Uniqueness: 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine is unique due to the presence of both the tetrahydrofuran ring and the butynyl amine group, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(oxolan-2-yl)but-3-yn-2-amine |
InChI |
InChI=1S/C8H13NO/c1-2-7(9)6-8-4-3-5-10-8/h1,7-8H,3-6,9H2 |
InChI Key |
FDQIYRUUPZOAHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CC1CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

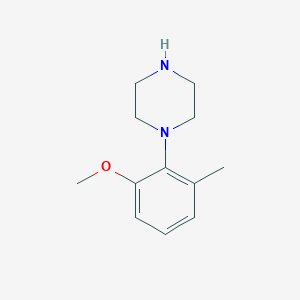
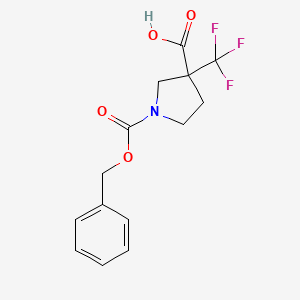
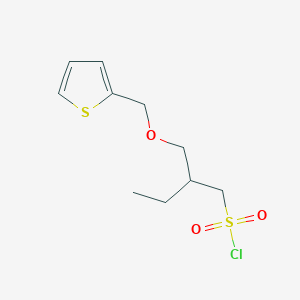
![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
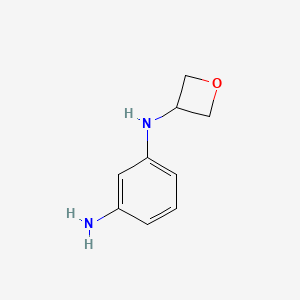
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)
